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Compound of Interest

Compound Name: Chroman-8-carbaldehyde

Cat. No.: B1593204 Get Quote

In the landscape of analytical chemistry, Nuclear Magnetic Resonance (NMR) spectroscopy

stands as an unparalleled tool for the unambiguous determination of molecular structure. For

researchers in drug development and organic synthesis, mastering the interpretation of NMR

spectra is fundamental. This guide provides a detailed, field-proven analysis of the ¹H and ¹³C

NMR spectra of Chroman-8-carbaldehyde, a key heterocyclic scaffold. We will move beyond

a simple peak listing to explain the causal factors behind the observed chemical shifts and

coupling constants, offering a practical framework for structural verification.

The power of NMR lies in its ability to probe the magnetic properties of atomic nuclei, primarily

¹H (proton) and ¹³C. Each unique nucleus within a molecule resonates at a slightly different

frequency when placed in a strong magnetic field, providing a "fingerprint" of its chemical

environment.[1][2] This guide will dissect that fingerprint for Chroman-8-carbaldehyde,

comparing experimental data with established principles to provide a definitive spectral

assignment.

Molecular Structure and Atom Numbering
To ensure clarity in our spectral assignment, we will use the systematic numbering convention

for the chroman ring system as illustrated below. This structure is the foundation for interpreting

the connectivity and spatial relationships revealed by the NMR data.

Caption: Structure of Chroman-8-carbaldehyde with IUPAC numbering.
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Part 1: ¹H NMR Spectral Analysis
The ¹H NMR spectrum provides information on the number of distinct proton environments,

their electronic surroundings (chemical shift), the number of protons in each environment

(integration), and the number of neighboring protons (spin-spin splitting).[1][3]

Experimental Data: ¹H NMR (400 MHz, CDCl₃) δ: 10.41 (s, 1H), 7.64-7.63 (dd, J=8.1, 1.5 Hz,

1H), 7.25 (d, J=5.13 Hz, 1H), 6.89 (t, J=7.3 Hz, 1H), 4.30 (t, J=5.1 Hz, 2H), 2.83 (t, J=6.2 Hz,

2H), 2.09-2.03 (m, 2H).[4]
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Chemical
Shift (δ,
ppm)

Multiplicity
Coupling
Constant (J,
Hz)

Integration Assignment Rationale

10.41 Singlet (s) - 1H Aldehyde H

The strong

deshielding

effect of the

carbonyl

group places

this proton in

a

characteristic

downfield

region (9-10

ppm).[5] It

has no

adjacent

protons,

resulting in a

singlet.

7.64-7.63
Doublet of

Doublets (dd)
8.1, 1.5 1H H-7

This aromatic

proton is

ortho to the

electron-

withdrawing

aldehyde

group,

shifting it

downfield. It

shows ortho

coupling

(~8.1 Hz) to

H-6 and meta

coupling

(~1.5 Hz) to

H-5.
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7.25 Doublet (d) 5.13 1H H-5

This aromatic

proton is

ortho to the

ether oxygen.

It is split by

the adjacent

H-6. The

provided J-

value seems

low for typical

ortho-

coupling and

may

represent a

more

complex or

averaged

interaction.

6.89 Triplet (t) 7.3 1H H-6 This aromatic

proton is

coupled to

two

neighbors, H-

5 and H-7.

The similar

ortho-

coupling

constants

result in a

triplet-like

pattern. Its

chemical shift

is upfield

relative to H-

5 and H-7

due to being

meta to both
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the aldehyde

and ether

oxygen.

4.30 Triplet (t) 5.1 2H H-2 (CH₂)

These

protons are

on a carbon

adjacent to

the electron-

withdrawing

ether oxygen

(benzylic

ether),

shifting them

downfield.[6]

They are split

into a triplet

by the two

adjacent H-3

protons.

2.83 Triplet (t) 6.2 2H H-4 (CH₂)

These

benzylic

protons are

adjacent to

the aromatic

ring and are

split into a

triplet by the

two

neighboring

H-3 protons.

2.09-2.03 Multiplet (m) - 2H H-3 (CH₂) These

aliphatic

protons are

coupled to

both the H-2

and H-4
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protons,

resulting in a

complex

multiplet.

Their position

is upfield as

they are

furthest from

the

deshielding

aromatic ring

and

heteroatoms.

Part 2: ¹³C NMR Spectral Analysis (Predicted)
While direct experimental data for the ¹³C NMR of Chroman-8-carbaldehyde was not found in

the initial search, a reliable assignment can be predicted based on established chemical shift

ranges and data from analogous chroman derivatives.[7][8][9] The ¹³C spectrum is proton-

decoupled, meaning each unique carbon atom appears as a single line.[2] Based on the

molecule's lack of symmetry, all 10 carbon atoms are expected to be chemically non-

equivalent, yielding 10 distinct signals.
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Predicted Shift (δ, ppm) Carbon Assignment Rationale

~190-193 Aldehyde C=O

Carbonyl carbons in aldehydes

are strongly deshielded and

appear significantly downfield,

typically in the 190-200 ppm

range.[10]

~160-162 C-8a

This aromatic carbon is directly

attached to the electronegative

ether oxygen, causing a strong

downfield shift.[10]

~136-138 C-7

Aromatic CH carbon ortho to

the electron-withdrawing

aldehyde group, resulting in a

downfield shift.

~130-132 C-4a

This quaternary aromatic

carbon is part of the fused ring

system. Its chemical shift is

influenced by its position

adjacent to the aliphatic

portion.

~125-128 C-5

Aromatic CH carbon. Its shift is

influenced by its ortho position

to the ether linkage within the

heterocyclic ring.

~121-124 C-8

This quaternary aromatic

carbon is substituted with the

aldehyde group. Its signal is

often weaker due to the lack of

a Nuclear Overhauser Effect

(NOE) enhancement.[11]

~118-120 C-6 Aromatic CH carbon. Typically

the most upfield of the

aromatic CH signals due to its
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relative position to the

substituents.

~65-68 C-2 (CH₂)

This aliphatic carbon is directly

bonded to the ether oxygen,

causing a significant downfield

shift into the 50-90 ppm range

typical for carbons in ethers.

[10][12]

~24-27 C-4 (CH₂)

Benzylic carbon adjacent to

the aromatic ring, typically

found in the 20-30 ppm range.

~21-23 C-3 (CH₂)

Standard aliphatic carbon,

expected to be the most

upfield signal as it is shielded

from the direct influence of

heteroatoms or π-systems.

Comparison with Alternative Analytical Techniques
While ¹H and ¹³C NMR are powerful, their findings can be corroborated by other methods:

2D NMR Spectroscopy: Techniques like COSY (Correlation Spectroscopy) would definitively

show the coupling between H-2/H-3 and H-3/H-4 in the aliphatic chain, and H-5/H-6 and H-

6/H-7 in the aromatic ring. HSQC (Heteronuclear Single Quantum Coherence) would link

each proton signal directly to its attached carbon, confirming the assignments made in the

tables above. HMBC (Heteronuclear Multiple Bond Correlation) would show correlations over

2-3 bonds, for instance, linking the aldehyde proton to the C-7 and C-8 carbons, cementing

the structure.[13]

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) would confirm the

elemental formula (C₁₀H₁₀O₂) by providing a highly accurate mass measurement.

Infrared (IR) Spectroscopy: IR would show characteristic absorption bands for the C=O

stretch of the aldehyde (~1680-1700 cm⁻¹) and the C-O-C stretch of the ether (~1230-1270

cm⁻¹).
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Standard Operating Protocol: NMR Sample
Preparation and Acquisition
A self-validating protocol ensures reproducibility and data integrity. The following outlines a

standard workflow for acquiring high-quality NMR data for a small organic molecule like

Chroman-8-carbaldehyde.
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Sample Preparation

Spectrometer Setup & Acquisition

Data Processing

1. Weigh Sample
(5-10 mg for ¹H, 15-25 mg for ¹³C)

2. Select Deuterated Solvent
(e.g., 0.6-0.7 mL CDCl₃)

3. Dissolve Sample
(Vortex/sonicate until clear)

4. Transfer to NMR Tube
(Filter if particulates are present)

5. Insert Sample & Lock
(Lock on deuterium signal of solvent)

6. Shim Magnetic Field
(Optimize field homogeneity for resolution)

7. Tune Probe
(Match probe to ¹H or ¹³C frequency)

8. Acquire Spectra
(Set parameters: pulse sequence, scans, etc.)

9. Fourier Transform (FT)

10. Phase Correction

11. Baseline Correction

12. Reference Spectrum
(Set residual solvent or TMS to 0 ppm)

13. Integrate & Pick Peaks

Click to download full resolution via product page

Caption: Standard workflow for NMR data acquisition and processing.
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Detailed Steps:

Sample Preparation: Accurately weigh 5-10 mg of Chroman-8-carbaldehyde and dissolve it

in approximately 0.7 mL of deuterated chloroform (CDCl₃).[1] Ensure the sample is fully

dissolved to prevent spectral artifacts. Transfer the solution to a 5 mm NMR tube.

Spectrometer Setup: Insert the sample into the NMR spectrometer. The instrument will lock

onto the deuterium signal of the solvent to maintain a stable magnetic field.

Shimming: The magnetic field is homogenized (shimmed) across the sample volume to

ensure sharp, well-resolved peaks. This is a critical step for obtaining high-quality data.

¹H Acquisition: A standard single-pulse experiment is typically sufficient. For a 400 MHz

spectrometer, 8-16 scans are usually adequate for a sample of this concentration, providing

a good signal-to-noise ratio in under 5 minutes.

¹³C Acquisition: A proton-decoupled pulse sequence (e.g., zgpg30) is used. Due to the low

natural abundance of ¹³C (1.1%), more scans are required.[14] A typical acquisition may

involve several hundred to a few thousand scans and can take from 20 minutes to several

hours, depending on the sample concentration.

Conclusion
The comprehensive analysis of the ¹H NMR spectrum, complemented by a predictive

assignment of the ¹³C spectrum, provides a robust structural confirmation for Chroman-8-
carbaldehyde. The experimental ¹H data aligns perfectly with the expected electronic and

spin-spin coupling effects dictated by the molecule's architecture.[4] By integrating this

empirical data with foundational NMR principles and predictive methodologies, researchers can

confidently assign the structure of this and related chroman derivatives, facilitating progress in

medicinal chemistry and materials science.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

Validation & Comparative

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 11 / 13 Tech Support

https://www.benchchem.com/product/b1593204?utm_src=pdf-body
https://en.wikipedia.org/wiki/Proton_nuclear_magnetic_resonance
https://chem.ch.huji.ac.il/nmr/techniques/1d/row2/c.html
https://www.benchchem.com/product/b1593204?utm_src=pdf-body
https://www.benchchem.com/product/b1593204?utm_src=pdf-body
https://m.chemicalbook.com/ProductChemicalPropertiesCB42526425_EN.htm
https://www.benchchem.com/product/b1593204?utm_src=pdf-custom-synthesis
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1593204?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


References

1. Proton nuclear magnetic resonance - Wikipedia [en.wikipedia.org]

2. 13C Carbon NMR Spectroscopy - Chemistry Steps [chemistrysteps.com]

3. chem.libretexts.org [chem.libretexts.org]

4. Chroman-8-carbaldehyde, 95% CAS#: 327183-32-4 [m.chemicalbook.com]

5. orgchemboulder.com [orgchemboulder.com]

6. Proton NMR Table [www2.chemistry.msu.edu]

7. mdpi.com [mdpi.com]

8. Substituent Effects on NMR Spectroscopy of 2,2-Dimethylchroman-4-one Derivatives:
Experimental and Theoretical Studies - PubMed [pubmed.ncbi.nlm.nih.gov]

9. Substituent Effects on NMR Spectroscopy of 2,2-Dimethylchroman-4-one Derivatives:
Experimental and Theoretical Studies [iris.unipv.it]

10. chemguide.co.uk [chemguide.co.uk]

11. 13C NMR Chemical Shift [sites.science.oregonstate.edu]

12. compoundchem.com [compoundchem.com]

13. A Complete 1H and 13C NMR Data Assignment for Three 3-[Substituted
methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones [mdpi.com]

14. 13Carbon NMR [chem.ch.huji.ac.il]

To cite this document: BenchChem. [Introduction: The Role of NMR in Modern Structural
Elucidation]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1593204#1h-and-13c-nmr-spectral-assignment-for-
chroman-8-carbaldehyde]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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